6-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid
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Overview
Description
6-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid is a chemical compound that has garnered significant interest due to its unique structural features and potential applications in various fields. The compound contains a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring with a carboxylic acid functional group. This combination of functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclocondensation of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one followed by direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction . The reaction conditions typically involve the use of strong bases and fluorinating agents under controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and waste is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group and the carboxylic acid group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, further diversifying its chemical properties.
Scientific Research Applications
6-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Biology: Its unique structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 6-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropyl ring provides rigidity to the molecule, which can influence its binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar in structure but lacks the cyclopropyl ring, which may affect its chemical properties and biological activity.
4-(Trifluoromethyl)pyridine-2-carboxylic acid: Another similar compound with the trifluoromethyl group in a different position, leading to different reactivity and applications.
Uniqueness
6-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid is unique due to the presence of the cyclopropyl ring, which imparts additional steric and electronic effects compared to its analogs. This structural feature can enhance its stability, binding affinity, and specificity in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
2703780-53-2 |
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Molecular Formula |
C10H8F3NO2 |
Molecular Weight |
231.2 |
Purity |
95 |
Origin of Product |
United States |
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